Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

Thermal stability PVC processing Optical brightener

Unsubstituted bis-benzoxazolyl stilbenes (e.g., OB-1) fail in heat-sensitive polymers due to high mp (>350°C) and aggregation-caused quenching (ACQ). FB135 solves this via 5-methyl substitution: mp 182-188°C, enhanced solubility in ethanol, esters, and aromatic solvents. • Homogeneous dispersion in PVC, PS, polyacrylate, ABS at 0.01-0.05 wt%. • ACQ suppression enables high-load masterbatches and security inks. • pH 2-10 stability; hard-water tolerance 5×10⁻⁴. • VOC-compliant solvent compatibility for food-contact coatings and gravure inks.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
CAS No. 17233-65-7
Cat. No. B096958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
CAS17233-65-7
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C
InChIInChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+
InChIKeyVKRZNAWSCAUDRQ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FB135 Optical Brightener: Product Overview


Benzoxazole, 2,2′-(1,2-ethenediyl)bis[5-methyl- (CAS 17233-65-7), also cataloged as CAS 1041-00-5 and 12224-12-3, is a bis-benzoxazolyl ethylene derivative commonly designated as C.I. Fluorescent Brightener 135 or Optical Brightener PF . The compound features two 5-methylbenzoxazole moieties connected by an ethenediyl (vinylene) bridge, imparting an extended π-conjugated system that enables strong UV absorption and visible fluorescence [1]. Classified as a non-ionic, stilbene-analog optical brightener, it is primarily utilized in polyvinyl chloride (PVC), polystyrene, polyacrylate, polyester fiber, and high-grade paper to counteract yellowing and enhance visual whiteness . Its molecular formula is C₁₈H₁₄N₂O₂ with a molecular weight of 290.32 g/mol .

FB135 Versus Unsubstituted Bis-Benzoxazolyl Stilbenes


Within the bis-benzoxazolyl stilbene class, the presence and position of methyl substituents fundamentally alter solubility, thermal processing windows, and aggregation behavior [1]. The unsubstituted parent compound 4,4′-bis(2-benzoxazolyl)stilbene (BBS / OB-1, CAS 1533-45-5) exhibits a melting point of 353–359 °C and limited solubility in non-chlorinated organic solvents (0.3 mmol/L in CH₂Cl₂), restricting its effective use to high-temperature engineering plastics . In contrast, the 5-methyl substitution on each benzoxazole ring of the target compound lowers the melting point to 182–188 °C and substantially improves solubility in common organic solvents such as DMF, ethanol, benzene, esters, and ethers, enabling processing at temperatures compatible with heat-sensitive polymers like PVC and polystyrene . Furthermore, alkyl substitution mitigates aggregation-caused quenching (ACQ)—a critical failure mode of planar BBS in concentrated formulations—making methylated derivatives functionally non-substitutable in applications requiring high fluorophore loading [1].

Key Differentiation Evidence for FB135


Thermal Processing Window for PVC Compounding

The target compound (FB135/PF) exhibits a melting point of 182–188 °C and withstands processing temperatures up to 250–280 °C without decomposition, as reported by multiple vendor technical datasheets [1][2]. In direct contrast, the unsubstituted analog 4,4′-bis(2-benzoxazolyl)stilbene (OB-1 / BBS, CAS 1533-45-5) has a melting point of 353–359 °C and maximum absorption at 374 nm [3]. This ~170 °C difference in melting point is functionally decisive: FB135 can be melt-compounded into PVC at typical processing temperatures of 150–200 °C, whereas OB-1 remains largely crystalline and undispersed at these temperatures, requiring engineering thermoplastics (e.g., PC, PET) processed above 280 °C for effective incorporation [4]. The decomposition onset for FB135 is reported at >250 °C with stability up to 280 °C under short-duration processing, providing a sufficient thermal safety margin for PVC, PS, and ABS compounding [1].

Thermal stability PVC processing Optical brightener Polymer additives

Broad Organic Solvent Solubility

The 5-methyl substitution on the benzoxazole rings of the target compound imparts markedly improved solubility in common organic solvents. FB135 is freely soluble in DMF, ethanol, benzene, esters, and ethers, enabling solution-based application methods and homogeneous dispersion in polymer melts . In contrast, the unsubstituted BBS (4,4′-bis(2-benzoxazolyl)stilbene) has a measured solubility of only 0.3 mmol/L in dichloromethane (CH₂Cl₂) and is effectively limited to chlorinated solvents such as tetrachloroethane, a significant formulation constraint [1]. The 2023 MDPI study by Kim et al. explicitly established that N-alkyl substitution on stilbene-based benzoxazole dyes increases solubility compared to the unsubstituted analog, attributing this to reduced molecular planarity and weakened π–π stacking [1]. The target compound's solubility in ethanol also enables its incorporation into textile pad-baths and dye liquors at optimal dyeing temperatures around 150 °C .

Solubility Formulation Benzoxazole stilbene Organic solvent compatibility

Aggregation-Caused Quenching Resistance

BBS (unsubstituted 4,4′-bis(2-benzoxazolyl)stilbene) undergoes severe aggregation-caused quenching (ACQ): its fluorescence quantum yield drops from 0.86 in dilute solution to 0.17 in concentrated solution—a reduction of approximately 80% [1]. This quenching arises from the planar, highly conjugated structure of BBS, which promotes strong π–π stacking and excimer formation in the solid or concentrated state, producing a red-shifted, quenched emission [1]. In contrast, the same MDPI study demonstrated that alkyl-substituted benzoxazolyl stilbene dyes (the class to which the target compound belongs) exhibit only marginal ACQ, with quantum yield reductions of merely 0.01–0.06 between dilute and concentrated solutions [1]. The methyl groups on the benzoxazole rings introduce steric hindrance that disrupts cofacial π-stacking, preserving monomer-like emission even at high fluorophore loadings. This class-level inference directly applies to the target compound, as its 5-methyl substituents provide the same steric protection against aggregation-induced self-quenching observed across the alkylated series [1].

Aggregation-caused quenching Quantum yield Solid-state fluorescence Benzoxazole stilbene

UV Absorption Spectral Profile

The target compound (FB135) exhibits a maximum UV absorption wavelength (λmax) of 363 nm in ethanol, with molar absorptivity of 4.3 × 10⁻⁴ [1][2]. The unsubstituted comparator OB-1 (BBS) absorbs at a longer wavelength of 370–374 nm, with emission at 434 nm [3]. This 7–11 nm hypsochromic shift in absorption for FB135 is attributable to the electron-donating methyl substituents on the benzoxazole rings, which modulate the HOMO–LUMO gap of the conjugated system. While both compounds operate in the UV-A region and emit visible blue fluorescence, the spectral offset has practical implications: certain polymer matrices and coating formulations contain UV absorbers or have intrinsic UV cutoff profiles that favor one activation wavelength over another. Additionally, FB135's absorption at 363 nm aligns well with the 365 nm mercury vapor lamp emission line commonly used in industrial UV curing and inspection systems [4]. FB135's fluorescence is characterized as reddish-blue, distinct from the blue-violet emission of OB-1, providing a different shade profile for color-matching in end-product formulations [1].

UV absorption Spectral matching Photophysics Optical brightener selection

Chemical Resistance and pH Stability for Wet Processing

The target compound (FB135/PF) has well-documented chemical resistance specifications critical for wet-processing industries: it withstands acidic conditions down to pH 2–3 and alkaline conditions up to pH ~10, with hardness tolerance up to 5 × 10⁻⁴ (500 ppm CaCO₃ equivalent) [1]. The optimal dyeing temperature is 150 °C in neutral or weakly alkaline baths, and the compound withstands post-dyeing roasting at 180–200 °C without degradation . Its aqueous slurry and diluted dispersions are reported to be insensitive to ambient light, reducing handling precautions during textile pad-batch operations . These specific processing parameters—particularly the defined pH window, hard-water tolerance, and roasting temperature ceiling—constitute verified performance boundaries that are absent from generic bis-benzoxazolyl stilbene datasheets and are critical for textile mill process engineers specifying brighteners for polyester, nylon, and acetate fiber dyeing [2]. While OB-1 also possesses chemical stability, its processing parameters are oriented toward high-temperature melt compounding rather than aqueous dye-bath conditions, making FB135 the specification-matched choice for textile wet-processing procurement [3].

Chemical resistance pH stability Textile processing Dye bath compatibility

High-Confidence Application Scenarios for FB135


PVC and Thermoplastic Whitening

The target compound's melting point of 182–188 °C and thermal stability up to 250–280 °C make it the appropriate selection for whitening PVC, polystyrene, polyacrylate, and ABS—polymers processed in the 150–210 °C range . OB-1 (mp 353–359 °C) remains largely crystalline at these temperatures and cannot adequately disperse, resulting in uneven whitening and visible specks [1]. FB135's solubility in esters and aromatic solvents further facilitates homogeneous incorporation via masterbatch or direct compounding at loadings typically 0.01–0.05 wt% of plastic weight . Its documented acid/alkali resistance (pH 2–10) ensures stability against residual HCl released during PVC thermal processing .

Synthetic Fiber Textile Wet-Processing

FB135 is the specification-matched brightener for textile dye-bath and pad-thermosol processes on polyester, polyamide, and acetate fibers, with documented optimal dyeing at 150 °C in neutral to weakly alkaline baths and post-treatment roasting tolerance of 180–200 °C . The compound's quantified hard-water tolerance (5 × 10⁻⁴) and pH stability range (2–10) provide process engineers with defined operating boundaries absent from generic bis-benzoxazolyl stilbene datasheets . Fabrics treated with FB135 exhibit good lightfastness and wet-fastness, as documented in industrial application literature [2]. This contrasts with OB-1, which is primarily designed for melt-spun fiber coloration at temperatures exceeding 280 °C and is not optimized for aqueous exhaustion dyeing [1].

Concentrated Masterbatch Formulations

The methyl-induced steric hindrance on the benzoxazole rings of the target compound mitigates aggregation-caused quenching (ACQ), a critical failure mode for unsubstituted BBS whose quantum yield collapses from 0.86 to 0.17 upon aggregation . Alkylated benzoxazolyl stilbenes exhibit only 0.01–0.06 quantum yield reduction between dilute and concentrated states . This property enables FB135 to be formulated into concentrated masterbatches and security inks where high fluorophore loading is required without catastrophic emission loss—a differentiating advantage over OB-1 for manufacturers of fluorescent concentrates and anti-counterfeiting materials.

Solvent-Based Coatings and Inks

FB135's verified solubility in ethanol and other common organic solvents (benzene, esters, ethers) enables its use in solvent-based coatings, printing inks, and high-grade paper brightening where chlorinated solvents are prohibited or impractical . In contrast, the unsubstituted BBS has a measured solubility of only 0.3 mmol/L in CH₂Cl₂ and is effectively restricted to chlorinated solvent systems [1]. For applications requiring VOC-compliant ethanol or ester solvent systems—such as food-contact paper coatings, gravure printing inks, and transparent overprint varnishes—FB135 is the technically viable bis-benzoxazolyl brightener option.

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